molecular formula C23H39N3O6 B1442418 Trimethylolpropane tris(2-methyl-1-aziridinepropionate) CAS No. 64265-57-2

Trimethylolpropane tris(2-methyl-1-aziridinepropionate)

Cat. No.: B1442418
CAS No.: 64265-57-2
M. Wt: 453.6 g/mol
InChI Key: OEOQTSUNXODXQL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is a crosslinker that belongs to the group of aziridines . It primarily targets carboxyl, amine, and hydroxyl groups present in various substances . It is particularly used as a latent curing agent for single pack self-curable polyurethane (PU) systems .

Mode of Action

The compound interacts with its targets through aziridine ring-opening reactions . It reacts with carboxyl groups under normal conditions, and with amine and hydroxyl groups under strong acid catalysis . This interaction results in the formation of crosslinks, enhancing the strength and durability of the material it is applied to .

Biochemical Pathways

The primary biochemical pathway involved in the action of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is the crosslinking of polymers. This process enhances the mechanical properties of the material, including its strength, flexibility, and resistance to chemical and environmental degradation .

Result of Action

The result of the action of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is the formation of a crosslinked network within the material it is applied to. This leads to enhanced mechanical properties, including increased strength and durability . It also improves the material’s resistance to water, chemicals, alcohol, and detergents .

Action Environment

The action of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) can be influenced by environmental factors. For instance, the crosslinking reaction can occur at room temperature, but the effect is better at 60-80 degrees Celsius . Additionally, the compound should be stored in a cool, dry, and well-ventilated place, away from fire and oxidizing agents .

Chemical Reactions Analysis

Comparison with Similar Compounds

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is unique due to its three aziridine groups, which provide multiple reactive sites for crosslinking. Similar compounds include:

These compounds differ in their functional groups and the types of crosslinking reactions they undergo, but they all serve to enhance the properties of materials in various industrial applications.

Properties

IUPAC Name

[2-[3-(2-methylaziridin-1-yl)propanoyloxy]-2-[3-(2-methylaziridin-1-yl)propanoyloxymethyl]butyl] 3-(2-methylaziridin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N3O6/c1-5-23(32-22(29)8-11-26-14-19(26)4,15-30-20(27)6-9-24-12-17(24)2)16-31-21(28)7-10-25-13-18(25)3/h17-19H,5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOQTSUNXODXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)CCN1CC1C)(COC(=O)CCN2CC2C)OC(=O)CCN3CC3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Aziridinepropanoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[3-(2-methyl-1-aziridinyl)-1-oxopropoxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

64265-57-2
Record name 1-Aziridinepropanoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[3-(2-methyl-1-aziridinyl)-1-oxopropoxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does TTMAP interact with polymers, and what are the downstream effects?

A1: TTMAP exhibits high reactivity with carboxyl groups present in polymers like polylactic acid (PLA) [, , ]. This reaction leads to the formation of branched polymer structures. Depending on the reaction conditions and the presence of other reagents, TTMAP can facilitate the creation of star-shaped PLA or long chain branched (LCB) PLA [, , ].

Q2: How does the structure of the resulting polymer influence its physical properties?

A2: The branching introduced by TTMAP significantly affects the rheological properties of the polymer. While star-shaped PLA shows increased viscosity compared to linear PLA, it does not exhibit strain hardening in extensional flow [, ]. Conversely, LCB PLA demonstrates significant extensional hardening, indicating the presence of long chain branched molecules with potential H-shaped topology [, , ].

Q3: What are the advantages of using TTMAP for branching PLA compared to other methods?

A3: Unlike conventional branching methods employing free radical chemistry or epoxy functional oligomers, TTMAP offers a unique approach to achieve strain hardening in PLA with less increase in shear viscosity []. This control over polymer properties makes it a promising candidate for various applications requiring tailored material performance.

Q4: Are there any challenges associated with using TTMAP for polymer modification?

A4: One challenge lies in controlling the degree of branching. Excess TTMAP can lead to excessive crosslinking, resulting in gel formation, which is undesirable for certain applications []. Additionally, the reaction of TTMAP with other functional groups present in the polymer or reaction mixture needs to be carefully considered and controlled.

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